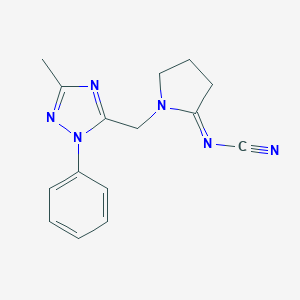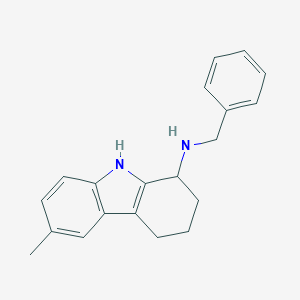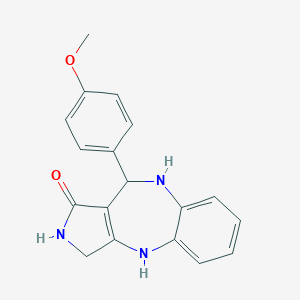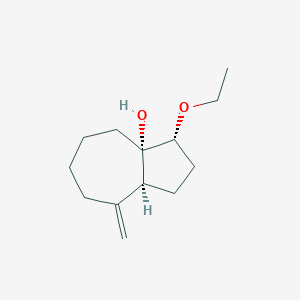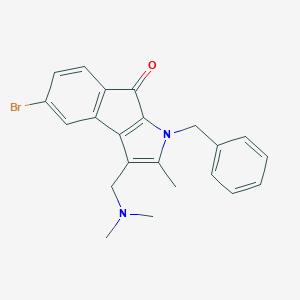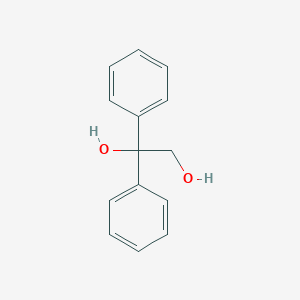
1,1-Diphenylethane-1,2-diol
概要
説明
1,1-Diphenylethane-1,2-diol is an organic compound with the molecular formula C14H14O2 It is a diol, meaning it contains two hydroxyl groups (-OH) attached to adjacent carbon atoms
準備方法
Synthetic Routes and Reaction Conditions
1,1-Diphenylethane-1,2-diol can be synthesized through the reduction of benzoin. The reduction is typically carried out using sodium borohydride (NaBH4) as the reducing agent. The reaction proceeds as follows:
- Dissolve benzoin in ethanol.
- Add sodium borohydride to the solution.
- Stir the mixture at room temperature until the reaction is complete.
- Quench the reaction with water and acidify with hydrochloric acid.
- Extract the product with an organic solvent and purify by recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar reduction processes but on a larger scale. The use of continuous flow reactors and microwave-assisted synthesis can enhance the efficiency and yield of the reaction. For instance, microwave-assisted dehydration of 1-phenylethan-1,2-diol in the presence of Lewis acids such as aluminum chloride (AlCl3) or ferric chloride (FeCl3) can be employed .
化学反応の分析
Types of Reactions
1,1-Diphenylethane-1,2-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form benzil (1,2-diphenylethane-1,2-dione) using oxidizing agents such as nitric acid (HNO3) or potassium permanganate (KMnO4).
Reduction: It can be reduced to form 1,2-diphenylethane using strong reducing agents like lithium aluminum hydride (LiAlH4).
Dehydration: Under acidic conditions, this compound can undergo dehydration to form diphenylethylene.
Common Reagents and Conditions
Oxidation: Nitric acid, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Dehydration: Sulfuric acid (H2SO4), hydrochloric acid (HCl).
Major Products
Oxidation: Benzil.
Reduction: 1,2-Diphenylethane.
Dehydration: Diphenylethylene.
科学的研究の応用
1,1-Diphenylethane-1,2-diol has several applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of various organic compounds. Its diol functionality makes it a valuable intermediate in the preparation of complex molecules.
Biology: The compound is used in the study of enzyme-catalyzed reactions involving diols. It serves as a substrate for enzymes such as diol dehydratase.
Medicine: Research on this compound includes its potential use in the development of pharmaceuticals, particularly in the synthesis of chiral drugs.
Industry: It is employed in the production of fragrances and as an intermediate in the synthesis of other fine chemicals
作用機序
The mechanism of action of 1,1-diphenylethane-1,2-diol in chemical reactions involves the interaction of its hydroxyl groups with various reagents. For example, in reduction reactions, the hydroxyl groups are converted to hydrogen atoms, resulting in the formation of a single bond between the carbon atoms. In oxidation reactions, the hydroxyl groups are converted to carbonyl groups, forming a diketone structure .
類似化合物との比較
1,1-Diphenylethane-1,2-diol can be compared with other similar compounds such as:
1,2-Diphenylethane: Lacks the hydroxyl groups present in this compound, making it less reactive in oxidation and reduction reactions.
Benzoin: Contains a carbonyl group instead of one of the hydroxyl groups, making it a precursor to this compound.
Benzil: An oxidized form of this compound, containing two carbonyl groups instead of hydroxyl groups
These comparisons highlight the unique reactivity and applications of this compound in various fields of research and industry.
特性
IUPAC Name |
1,1-diphenylethane-1,2-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14O2/c15-11-14(16,12-7-3-1-4-8-12)13-9-5-2-6-10-13/h1-10,15-16H,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBYFOQCYKRXTMK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CO)(C2=CC=CC=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90339331 | |
| Record name | 1,1-Diphenylethane-1,2-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90339331 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4217-62-3 | |
| Record name | 1,1-Diphenylethane-1,2-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90339331 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: The research paper mentions that 1,1-Diphenylethane-1,2-diol is formed during the photolysis of benzophenone in neutral methanol. What is the significance of this finding?
A1: The formation of this compound during benzophenone photolysis in neutral methanol, as opposed to the formation of methyl benzoate in acidified methanol, highlights the significant influence of reaction conditions on product formation. [] This emphasizes the importance of carefully controlling reaction parameters in photochemical reactions to steer the reaction towards desired products. This finding is relevant for researchers exploring photochemical synthesis and studying the reactivity of benzophenone derivatives.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




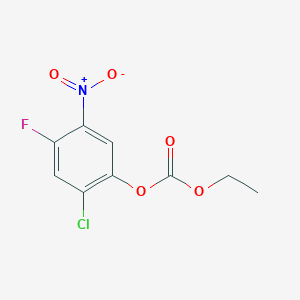

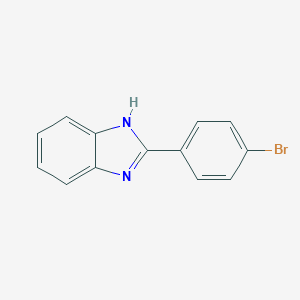

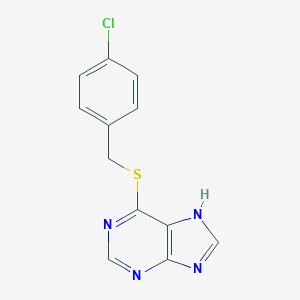
![1H-Indol-6-ol, 7-[(dimethylamino)methyl]-2-methyl-3-nitro-1-phenyl-](/img/structure/B186894.png)
